Acefylline sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acefylline sodium salt can be synthesized through the esterification of 7-theophyllineacetic acid with diethylene glycol monomethyl ether . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of theophylline with acetic anhydride, followed by neutralization with sodium hydroxide to form the sodium salt . The process is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acefylline sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, theophylline.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are oxides of acefylline.
Reduction: Theophylline is the primary product.
Substitution: Substituted xanthine derivatives are formed.
Scientific Research Applications
Acefylline sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: It serves as a tool to investigate adenosine receptor antagonism and its effects on cellular processes.
Industry: It is an ingredient in cosmeceuticals for the treatment of cellulite and as a skin conditioner.
Mechanism of Action
Acefylline sodium salt exerts its effects primarily through adenosine receptor antagonism. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation . Additionally, it inhibits phosphodiesterase, resulting in increased intracellular cyclic AMP levels, which further contributes to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A parent compound of acefylline, used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A chlorinated derivative of theophylline with similar pharmacological effects.
Uniqueness
Acefylline sodium salt is unique due to its combination of bronchodilator and adenosine receptor antagonist properties, making it effective in treating respiratory conditions with minimal gastric irritation compared to other xanthine derivatives .
Properties
CAS No. |
837-27-4 |
---|---|
Molecular Formula |
C9H9N4NaO4 |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
MSFVZSOKOXZSME-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+] |
Related CAS |
652-37-9 (Parent) |
Origin of Product |
United States |
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